B1193274 ODM-204

ODM-204

Cat. No. B1193274
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Scientific Research Applications

Discovery and Development

ODM-204 is a novel nonsteroidal compound showing promise in treating castration-resistant prostate cancer (CRPC). Its dual-action mechanism involves inhibiting CYP17A1, a critical enzyme for androgen production, and blocking the androgen receptor (AR) with high affinity. In vitro studies demonstrate ODM-204's efficacy in inhibiting the proliferation of androgen-dependent cells and reducing tumor growth in a murine model. Additionally, it significantly potentiates the effects of leuprolide acetate, an LHRH agonist, in reducing circulating testosterone levels and the weights of androgen-sensitive organs in animal models. Notably, ODM-204 exhibited good tolerability in both rodents and primates, marking it as a potential therapeutic option for CRPC treatment (Oksala et al., 2018).

Preclinical Data

In preclinical settings, ODM-204 demonstrated significant promise as a dual inhibitor of CYP17A1 and AR, key targets in CRPC treatment. The compound's binding affinity to AR and its potency in inhibiting AR nuclear translocation and androgen-induced receptor activation were evident in various assays. Furthermore, ODM-204 effectively suppressed the growth of androgen-dependent cells in vitro and showed tumor growth reduction in vivo at a specific dosage. These findings underline ODM-204's potential as a comprehensive treatment approach for CRPC by targeting both androgen production and AR signaling (Oksala et al., 2015).

Phase I Clinical Study Results

A Phase I dose-escalation study of ODM-204 in patients with metastatic CRPC revealed the compound's tolerability and potential anti-tumor activity. The study, involving multiple dose levels, showed a dose-dependent increase in plasma concentration of ODM-204. Treatment led to a reduction in serum testosterone and PSA levels, indicators of its potential efficacy in CRPC treatment. Despite some mild adverse effects, the results suggest ODM-204's preliminary antitumor activity and overall tolerability, although its pharmacokinetic properties pose challenges for further development (Peltola et al., 2020).

properties

Product Name

ODM-204

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ODM204;  ODM-204;  ODM 204.

Origin of Product

United States

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